molecular formula C6H10Cl2N4O B13473855 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

Cat. No.: B13473855
M. Wt: 225.07 g/mol
InChI Key: RFDKTVFWONRCBU-UHFFFAOYSA-N
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Description

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core. It is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in biological and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and subsequently to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time to ensure the efficient conversion of intermediates to the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,4-d]pyrimidine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C6H10Cl2N4O

Molecular Weight

225.07 g/mol

IUPAC Name

2-amino-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C6H8N4O.2ClH/c7-6-9-4-2-8-1-3(4)5(11)10-6;;/h8H,1-2H2,(H3,7,9,10,11);2*1H

InChI Key

RFDKTVFWONRCBU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)N.Cl.Cl

Origin of Product

United States

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